molecular formula C10H9N5OS2 B3016736 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea CAS No. 2320724-13-6

1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea

Cat. No. B3016736
M. Wt: 279.34
InChI Key: ANTCAABXCRYMET-UHFFFAOYSA-N
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Description

1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been studied for their diverse pharmacological activities, including antibacterial activity .


Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea was characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods. DFT calculations (b3lyp/6-311++G(d,p)) were performed to investigate the structures’ geometry and physiochemical properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea involve the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea were analyzed using UV, FT-IR, 13C-NMR, and 1H-NMR methods, along with DFT calculations .

properties

IUPAC Name

1-phenyl-3-(thiadiazole-4-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5OS2/c16-9(8-6-18-15-12-8)13-14-10(17)11-7-4-2-1-3-5-7/h1-6H,(H,13,16)(H2,11,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTCAABXCRYMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(thiadiazole-4-carbonylamino)thiourea

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